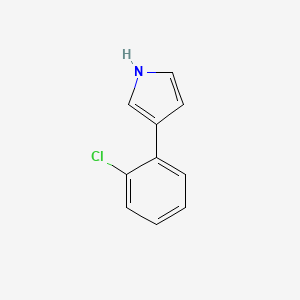

3-(2-chlorophenyl)-1H-pyrrole

Vue d'ensemble

Description

3-(2-chlorophenyl)-1H-pyrrole is a chemical compound that has been used in various studies and applications. It is related to 3-(2-chlorophenyl)propanoic acid, which has a molecular formula of C9H9ClO2, a CAS number of 1643-28-3, and a molecular weight of 184.62 .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, a chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride has been described, which involves the reaction of bis(trichloromethyl) carbonate with 3-(2-chlorophenyl)-5-methyl-4-isoxazole formic acid .Molecular Structure Analysis

The molecular structure of related compounds has been studied. For instance, the crystallographic data of a related compound, CLPMP, shows that it has a monoclinic structure with P21/c space group, and four molecules per unit cell .Chemical Reactions Analysis

The chemical reactions involving related compounds have been explored. For instance, the synthesis of ketamine, a well-known anesthetic, involves the use of a hydroxy ketone intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, 3-(2-chlorophenyl)propanoic acid is related to 3-(2-chlorophenyl)-1H-pyrrole and has been described in various resources .Applications De Recherche Scientifique

Application 1: Anticonvulsant and Antinociceptive Activity

- Specific Scientific Field : Medicinal Chemistry and Pharmacodynamics .

- Summary of the Application : The compound “3-(2-chlorophenyl)-1H-pyrrole” has been synthesized and evaluated for its potential anticonvulsant and antinociceptive (pain-relieving) activities . This research was conducted as part of the ongoing search for new therapeutic agents for epilepsy and neuropathic pain management .

- Methods of Application or Experimental Procedures : The compound was synthesized and then evaluated in acute models of epilepsy: maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (scPTZ) seizure tests . The antinociceptive activity for the promising compounds was also investigated in the formalin model of tonic pain .

- Results or Outcomes : The most active substance, “3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6)”, showed more beneficial ED50 and protective index values than the reference drug—valproic acid (68.30 mg/kg vs. 252.74 mg/kg in the MES test and 28.20 mg/kg vs. 130.64 mg/kg in the 6 Hz (32 mA) test, respectively) . The most probable molecular mechanism of action for the most active compound 6 relies on interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .

Application 2: Riot Control Agent

- Specific Scientific Field : Law Enforcement and Public Safety .

- Summary of the Application : A compound known as [(2-Chlorophenyl)methylene]malononitrile, also known as CS tear gas, is a widely used riot control agent . It is highly effective in dispersing and incapacitating individuals during civil unrest or riots .

- Methods of Application or Experimental Procedures : CS gas is typically used in the form of a fine powder or aerosol . When released into the air, it causes irritation and inflammation of the mucous membranes, leading to tearing, coughing, and temporary discomfort .

Application 3: Antimicrobial Activity

- Specific Scientific Field : Medicinal Chemistry and Microbiology .

- Summary of the Application : Certain indole derivatives, which are structurally similar to “3-(2-chlorophenyl)-1H-pyrrole”, have been synthesized and found to exhibit significant antimicrobial activity . This research contributes to the ongoing search for new therapeutic agents for the treatment of bacterial infections .

- Methods of Application or Experimental Procedures : The compounds were synthesized and then evaluated for their antimicrobial activity against various bacterial strains, including Bacillus subtilis, B. pumilus, and Escherichia coli . The tests were conducted at a concentration of 1000 μg/ml .

- Results or Outcomes : The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrzol-5-yl) phenol . This compound exhibited significant antimicrobial activity against the tested bacterial strains .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(2-chlorophenyl)-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMEUPZMTSYBPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CNC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20506170 | |

| Record name | 3-(2-Chlorophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chlorophenyl)-1H-pyrrole | |

CAS RN |

71845-14-2 | |

| Record name | 3-(2-Chlorophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

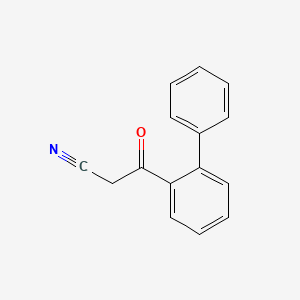

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

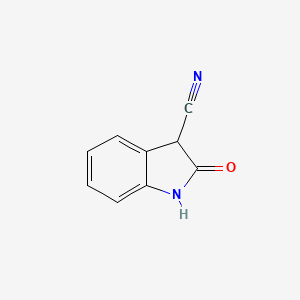

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(Piperidin-4-yl)oxy]phenyl}ethan-1-one](/img/structure/B1625534.png)

![2-Cyclohexyloxazolo[4,5-b]pyridine](/img/structure/B1625538.png)